molecular formula C18H19FN6O3S2 B2756155 3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1170836-06-2

3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2756155
CAS RN: 1170836-06-2
M. Wt: 450.51
InChI Key: MKHWLXHCSDYUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19FN6O3S2 and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality 3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their biological activities. Some of these compounds demonstrated good to moderate antimicrobial activity against test microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).

Synthesis and Auxin Activities

Another study by Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and further compounds, exploring their auxin activities. Although the auxin activities were not high, a few compounds were found to be antiblastic to wheat gemma, indicating potential agricultural applications (Yue et al., 2010).

Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidines

Research by Hassan et al. (2015) focused on synthesizing novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, investigating their in vitro cytotoxic activity against human cancer cell lines. The study revealed that certain compounds exhibited cytotoxicity, underscoring the potential of such compounds in cancer research (Hassan et al., 2015).

Antiproliferative Activities of Pyrazole-sulfonamide Derivatives

A series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against HeLa and C6 cell lines by Mert et al. (2014). Some compounds showed significant cell-selective effects, especially against rat brain tumor cells (C6), and broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

properties

IUPAC Name

3-ethoxy-1-ethyl-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3S2/c1-3-25-9-13(16(24-25)28-4-2)15(27)21-17-22-23-18(30-17)29-10-14(26)20-12-7-5-6-11(19)8-12/h5-9H,3-4,10H2,1-2H3,(H,20,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHWLXHCSDYUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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